molecular formula C13H18N2 B13038086 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine

1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine

Cat. No.: B13038086
M. Wt: 202.30 g/mol
InChI Key: PTYKKUQAHWWCLM-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a prop-2-en-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine under basic conditions to form the intermediate 4-(pyrrolidin-1-yl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation with prop-2-en-1-amine in the presence of a base such as piperidine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its binding conformation and structure-activity relationship (SAR) provide insights into its effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Pyrrolidin-1-YL)phenyl]prop-2-EN-1-amine stands out due to its unique combination of the pyrrolidine ring and the prop-2-en-1-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C13H18N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h2,5-8,13H,1,3-4,9-10,14H2

InChI Key

PTYKKUQAHWWCLM-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)N2CCCC2)N

Origin of Product

United States

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